molecular formula C19H21N3O3S2 B2730006 2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole CAS No. 1105200-66-5

2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No. B2730006
CAS RN: 1105200-66-5
M. Wt: 403.52
InChI Key: GZXUURLYHWGNDT-UHFFFAOYSA-N
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Description

2-(1-((2,5-Dimethylphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Compounds bearing the 1,3,4-oxadiazole moiety, especially those with substituted piperidinyl groups and sulfonyl functional groups, have been extensively studied for their diverse biological activities. A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides were synthesized, exhibiting significant inhibitory activity against butyrylcholinesterase (BChE) enzyme. These compounds were also subjected to molecular docking studies to determine their binding affinity and orientation within the active sites of human BChE protein, highlighting the importance of amino acid residues like Gly116, His438, Tyr332, and Ser198 for ligand stabilization in the binding site (Khalid et al., 2016).

Anticancer Potential

Further investigations into the anticancer potential of similar compounds revealed a promising outlook. A study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The compounds displayed low IC50 values against various cancer cell lines, indicating strong anticancer activity relative to doxorubicin, a reference compound used in the study. This suggests the potential therapeutic usefulness of these compounds in cancer treatment, though further in vivo studies are required to confirm their efficacy (Rehman et al., 2018).

Antibacterial Activity

Another aspect of these compounds is their antibacterial activity. N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus were synthesized and evaluated for their antibacterial potentials. Some compounds exhibited moderate inhibitory effects against both Gram-positive and Gram-negative bacterial strains, indicating their potential as antibacterial agents. The study suggests that these compounds could be further optimized to enhance their antibacterial efficacy (Iqbal et al., 2017).

Alzheimer’s Disease Treatment

In research focused on Alzheimer’s disease, new N-substituted derivatives were synthesized to evaluate potential drug candidates. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE) enzyme, an important target in Alzheimer’s disease treatment. The study revealed that synthesized compounds exhibit promising enzyme inhibition, suggesting their potential as new drug candidates for treating Alzheimer’s disease (Rehman et al., 2018).

properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-13-7-8-14(2)17(11-13)27(23,24)22-9-3-5-15(12-22)18-20-21-19(25-18)16-6-4-10-26-16/h4,6-8,10-11,15H,3,5,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXUURLYHWGNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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